molecular formula C14H22N2O4S B513289 2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-61-7

2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513289
CAS No.: 941256-61-7
M. Wt: 314.4g/mol
InChI Key: KDVPCOZIRXIGDG-UHFFFAOYSA-N
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Description

2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative featuring a sulfonyl group linked to a 4-ethoxyphenyl ring and an ethanol substituent. Piperazine derivatives are widely studied for their pharmacological properties, including antiproliferative, antimicrobial, and central nervous system activities .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-2-20-13-3-5-14(6-4-13)21(18,19)16-9-7-15(8-10-16)11-12-17/h3-6,17H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVPCOZIRXIGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler piperazine derivatives.

    Substitution: Formation of various substituted piperazine compounds.

Scientific Research Applications

Research indicates that 2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibits various biological activities. Its structural features suggest potential interactions with neurotransmitter systems, making it a candidate for several therapeutic applications.

Antimicrobial Properties

The sulfonyl group present in this compound is known to enhance antimicrobial activity in various chemical classes. Preliminary investigations into related compounds indicate potential efficacy against bacterial strains, warranting further exploration of this compound's antimicrobial properties.

Cancer Treatment

The compound's ability to modulate enzyme activity related to steroid hormone metabolism suggests potential applications in treating hormone-dependent cancers. For instance, it may inhibit the activity of enzymes such as Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a critical role in the metabolism of androgens and estrogens .

Case Study 1: Antidepressant Activity

A study conducted on various piperazine derivatives highlighted their potential as serotonin reuptake inhibitors. While this compound was not directly tested, compounds with similar structures demonstrated significant reductions in depression-like behaviors in animal models.

Case Study 2: Antimicrobial Testing

Research into sulfonamide-based compounds has shown that they can effectively combat bacterial infections. Given the structural characteristics of this compound, subsequent studies should focus on its antimicrobial efficacy against specific bacterial strains.

Mechanism of Action

The mechanism of action of 2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, modulating their function and influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol and its analogs are critical in determining their physicochemical and biological properties. Below is a detailed comparison:

Substituent Effects on the Phenyl Ring

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties
This compound -OCH₂CH₃ C₁₄H₂₁N₂O₄S 329.39 Moderate lipophilicity; electron-donating ethoxy group enhances π-π interactions .
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol -OCH₃ C₁₃H₁₉N₂O₄S 300.37 Lower molecular weight; increased polarity compared to ethoxy analog .
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol -Cl C₁₂H₁₆ClN₂O₃S 318.82 Electron-withdrawing Cl group enhances acidity; higher dipole interactions .
2-(4-[(4-Aminophenyl)sulfonyl]piperazin-1-yl)ethanol -NH₂ C₁₂H₁₉N₃O₃S 285.36 Strong electron-donating NH₂ group increases basicity; potential for H-bonding .

Physicochemical Properties

  • Melting Points: Compounds with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit higher melting points due to stronger intermolecular forces. For example, 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) melts at 165–167°C . In contrast, ethoxy- or methoxy-substituted derivatives likely have lower melting points due to reduced polarity.
  • Solubility: The ethoxy group’s moderate lipophilicity balances solubility in polar (e.g., ethanol) and nonpolar solvents. Chloro and amino analogs may show reduced solubility in organic solvents due to higher polarity .

Biological Activity

2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative characterized by a unique combination of an ethoxyphenylsulfonyl group and an ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and neuropharmacological effects. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O4SC_{14}H_{22}N_{2}O_{4}S. The compound features:

  • A piperazine ring , which is known for its versatility in drug design.
  • An ethoxyphenylsulfonyl group that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues within the active sites of enzymes, potentially leading to inhibition of their activity. Additionally, the piperazine structure allows for modulation of neurotransmitter receptors, influencing various neurological pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For example:

  • Acetylcholinesterase (AChE) inhibition is crucial for developing treatments for Alzheimer's disease.
  • Studies have shown that piperazine derivatives can inhibit urease, an enzyme linked to the pathogenesis of certain infections .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar sulfonamide compounds have demonstrated effectiveness against various bacterial strains. For instance:

  • Compounds with piperazine rings have been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria, showing promising results .

Neuropharmacological Effects

Given its ability to interact with neurotransmitter systems, this compound is being investigated for its neuropharmacological properties:

  • It may act as a modulator in dopamine receptor pathways, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease .

Case Studies

  • Enzyme Inhibition Study : A study on similar piperazine derivatives showed that modifications to the sulfonamide group enhanced AChE inhibition significantly, suggesting that structural alterations can optimize biological activity .
  • Antimicrobial Evaluation : In a comparative study, a series of piperazine derivatives were tested against various bacterial strains, revealing that the presence of the ethoxyphenylsulfonyl group increased antimicrobial efficacy compared to simpler piperazine compounds .
  • Neuroprotective Effects : Research indicated that derivatives of this compound could protect dopaminergic neurons from degeneration in induced models, highlighting its potential in neurodegenerative disease treatment .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanolStructureAntidepressant
2-(1H-Indol-1-yl)ethanolStructureAnticancer
2-(4-Bromoindol-1-yl)ethanolStructureAntimicrobial

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